
(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol” is a chemical compound with the empirical formula C8H8ClFO. It is a solid substance . The SMILES string representation of this compound is CC@@HF)O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string1S/C8H8ClFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5,11H,1H3/t5-/m0/s1 . This indicates the presence of a chiral center at the carbon atom connected to the amino group, the hydroxyl group, and the phenyl ring. Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 174.60 . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.作用機序
The mechanism of action of ACFPE is not yet fully understood. However, it is believed to interact with proteins, enzymes, and other biological molecules in the body. It is thought to interact with certain amino acids, which can affect the activity of enzymes and proteins. Additionally, ACFPE is thought to interact with certain receptors in the body, which can affect the activity of certain hormones and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of ACFPE are not yet fully understood. However, it is known that ACFPE can interact with certain proteins, enzymes, and other biological molecules in the body. It is believed that ACFPE can affect the activity of certain hormones and other molecules, as well as the activity of certain enzymes and proteins. Additionally, ACFPE is thought to have anti-inflammatory and anti-oxidant properties, which can be beneficial for certain medical conditions.
実験室実験の利点と制限
ACFPE has several advantages and limitations for lab experiments. One of the main advantages is that ACFPE is relatively easy to synthesize, making it an ideal compound for research purposes. Additionally, ACFPE is a chiral molecule, meaning it has two enantiomers, or mirror images of the same molecule. This can be beneficial for certain experiments, as it allows researchers to study the effects of each enantiomer separately. However, one of the main limitations of ACFPE is that it is relatively unstable, meaning it can degrade quickly in certain conditions.
将来の方向性
The future directions for ACFPE are numerous. One of the main areas of research is in the development of new pharmaceuticals. ACFPE has been used in the synthesis of chiral catalysts, which can be used to synthesize new pharmaceuticals. Additionally, ACFPE can be used in the synthesis of polymers, which can be used in the production of plastics and other materials. Additionally, ACFPE can be used to study the effects of chiral molecules on enzymes and proteins, as well as the effects of certain hormones and other molecules. Finally, ACFPE can be used to study the anti-inflammatory and anti-oxidant properties of the compound.
合成法
ACFPE can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminoethanol in the presence of a base, such as potassium carbonate. This reaction produces the desired product, ACFPE, in high yields. Other methods of synthesis include the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminopropanol in the presence of a base, or the reaction of 2-chloro-4-fluorobenzaldehyde with 2-aminoethanethiol in the presence of a base.
科学的研究の応用
ACFPE has a variety of scientific research applications. It has been used in the development of new pharmaceuticals and in the synthesis of other organic compounds. It has also been used in the synthesis of chiral catalysts, which are used in the synthesis of pharmaceuticals and other organic compounds. Additionally, ACFPE has been used in the synthesis of polymers, which are used in the production of plastics and other materials.
特性
IUPAC Name |
(2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOIWLGZZGFMGF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

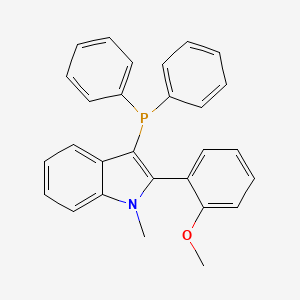


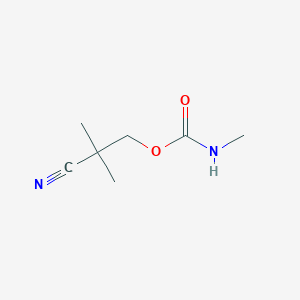

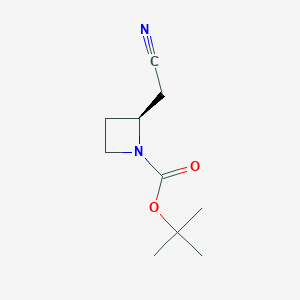

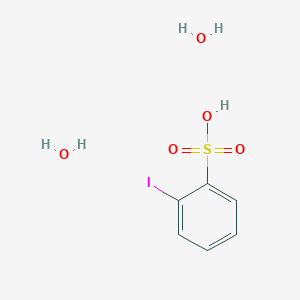

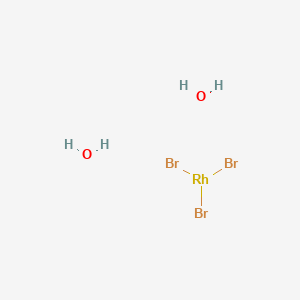



![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)